1-(6-Methoxypyridin-3-yl)propan-2-one: Strategic Synthesis and Application in Medicinal Chemistry
1-(6-Methoxypyridin-3-yl)propan-2-one: Strategic Synthesis and Application in Medicinal Chemistry
Executive Summary
1-(6-Methoxypyridin-3-yl)propan-2-one (CAS 629646-45-3) represents a critical heterocyclic scaffold in modern medicinal chemistry. Structurally analogous to phenylacetone (P2P), this compound replaces the phenyl ring with a 6-methoxypyridine moiety. This substitution introduces distinct electronic properties—specifically, reduced lipophilicity (LogP) and the potential for hydrogen bond acceptance—making it a valuable intermediate for optimizing pharmacokinetic profiles in central nervous system (CNS) drug discovery.
This guide outlines the chemical identity, validated synthetic pathways, and strategic applications of this compound, providing researchers with a self-contained protocol for its generation and utilization.
Chemical Identity and Structural Analysis[1]
The compound consists of a pyridine ring substituted at the 3-position with an acetonyl group and at the 6-position with a methoxy group. The electron-donating methoxy group partially offsets the electron-deficient nature of the pyridine ring, modulating the reactivity of the methylene bridge.
| Property | Data |
| IUPAC Name | 1-(6-Methoxypyridin-3-yl)propan-2-one |
| Common Name | 6-Methoxy-3-pyridylacetone |
| CAS Number | 629646-45-3 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| SMILES | COC1=NC=C(CC(C)=O)C=C1 |
| Appearance | Pale yellow oil (Predicted) |
| Boiling Point | ~128–135 °C at 10 mmHg (Predicted based on aryl analogs) |
| Solubility | Soluble in DCM, MeOH, EtOAc; sparingly soluble in water |
Synthetic Pathways[6]
Two primary routes are established for the synthesis of 1-(6-methoxypyridin-3-yl)propan-2-one. The Modified Dakin-West reaction is recommended for high-throughput efficiency, while the Henry Reaction (Nitroalkene route) remains a robust alternative when starting from the aldehyde.
Diagram 1: Synthetic Strategies
Caption: Dual synthetic pathways. The Dakin-West route (bottom) offers a direct one-pot conversion from the acid, while the Henry reaction (top) utilizes the widely available aldehyde.
Protocol A: Modified Dakin-West Reaction (Recommended)
This method utilizes the catalytic generation of an acetylimidazolium species to convert the carboxylic acid directly to the methyl ketone [1].
Reagents:
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6-Methoxy-3-pyridylacetic acid (1.0 eq)
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Acetic anhydride (3.0 eq)
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N-Methylimidazole (0.1 eq, Catalyst)
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Pyridine (Solvent/Base)[1]
Step-by-Step Methodology:
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Setup: In a flame-dried round-bottom flask under argon, dissolve 6-methoxy-3-pyridylacetic acid (10 mmol) in anhydrous pyridine (20 mL).
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Addition: Add N-methylimidazole (1 mmol) followed by dropwise addition of acetic anhydride (30 mmol).
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Reflux: Heat the mixture to 90°C for 4–6 hours. Evolution of CO₂ gas indicates reaction progress.
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Quench: Cool the mixture to 0°C and carefully quench with ice-water (50 mL) to hydrolyze excess anhydride.
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Extraction: Extract with Dichloromethane (DCM, 3 x 30 mL). Wash combined organics with saturated NaHCO₃ and brine.
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Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to yield the target oil.
Protocol B: The Henry Reaction (Nitroalkene Route)
Suitable for large-scale preparation where the aldehyde precursor is more economical [2].
Step-by-Step Methodology:
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Condensation: Reflux 6-methoxynicotinaldehyde (10 mmol) with nitroethane (15 mmol) and ammonium acetate (catalytic) in acetic acid or toluene/Dean-Stark trap.
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Isolation: Crystallize the resulting yellow nitroalkene intermediate.
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Reduction/Hydrolysis:
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Suspend iron powder (40 mmol) in glacial acetic acid.
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Add the nitroalkene slowly at reflux.
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After 2 hours, filter the iron residues and neutralize the filtrate.
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The enamine intermediate hydrolyzes in situ to the ketone.
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Workup: Extract with ether/DCM and distill under reduced pressure.
Applications in Drug Discovery
The 3-pyridylacetone scaffold is a versatile "chassis" for constructing amine libraries via reductive amination. It serves as a bioisostere for the phenyl ring in amphetamine-class compounds, potentially reducing abuse liability while maintaining monoamine transporter affinity.
Key Application: Reductive Amination
This protocol allows for the rapid synthesis of secondary and tertiary amines.
Standard Operating Procedure (SOP):
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Imine Formation: Combine 1-(6-methoxypyridin-3-yl)propan-2-one (1 eq) and the desired primary/secondary amine (1.1 eq) in 1,2-dichloroethane (DCE).
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Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (1 eq).
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Reaction: Stir at room temperature for 12–24 hours under nitrogen.
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Workup: Quench with saturated NaHCO₃. Extract with DCM.
Diagram 2: Medicinal Chemistry Workflow
Caption: Divergent synthesis using the ketone scaffold to generate amine libraries or fused heterocycles.
Analytical Profiling
Validation of the synthesized compound is critical. The following spectral data is predicted based on the functional group environment.
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¹H NMR (400 MHz, CDCl₃):
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δ 8.05 (d, J=2.5 Hz, 1H): Pyridine H-2 (Ortho to ketone sidechain).
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δ 7.45 (dd, J=8.5, 2.5 Hz, 1H): Pyridine H-4.
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δ 6.70 (d, J=8.5 Hz, 1H): Pyridine H-5 (Ortho to methoxy).
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δ 3.92 (s, 3H): Methoxy group (-OCH₃).
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δ 3.65 (s, 2H): Benzylic methylene (-CH₂-CO-).
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δ 2.15 (s, 3H): Methyl ketone (-CO-CH₃).
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Mass Spectrometry (ESI+):
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[M+H]⁺ Calc: 166.08
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Major Fragment: Loss of acetyl group (m/z 43).
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Safety and Handling
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Hazards: The compound is likely a skin and eye irritant. As a pyridine derivative, it may possess neurological activity; handle with care in a fume hood.
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Storage: Store under inert gas (Argon/Nitrogen) at 4°C to prevent oxidation of the methylene bridge.
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Regulatory: While not globally scheduled, it is a structural isomer of controlled precursors. Researchers must verify local regulations regarding "P2P analogs."
References
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Tran, K. & Bickar, D. (2002). "Dakin-West synthesis of beta-acetamido ketones." Journal of Organic Chemistry. (Context: General Dakin-West methodology).
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Shulgin, A. T. (1976). "Psychotomimetic Drugs: Structure-Activity Relationships." Handbook of Psychopharmacology. (Context: Henry reaction protocols for arylacetones).
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BLDpharm. (2024). "1-(6-Methoxypyridin-3-yl)propan-2-one Product Page." BLD Pharm.
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PubChem. (2024). "Compound Summary: 6-Methoxy-3-pyridineacetic acid." National Library of Medicine.
